N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide
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Overview
Description
N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide: is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and three iodine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of the tert-butyl and hydroxyl groups. One common method includes the reaction of 2-hydroxy-3,4,5-triiodobenzoyl chloride with tert-butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using iodine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-tert-butyl-3,4,5-triiodobenzaldehyde, while reduction of iodine atoms can produce diiodinated or monoiodinated derivatives.
Scientific Research Applications
N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Butylated hydroxyanisole (BHA): A synthetic antioxidant used in food preservation, consisting of tert-butyl and hydroxyl groups attached to an aromatic ring.
Butylated hydroxytoluene (BHT): Another antioxidant similar to BHA, used in food and cosmetic industries.
N-tert-Butyl-2-hydroxybenzamide: A compound with a similar structure but lacking the iodine atoms.
Uniqueness: N-tert-Butyl-2-hydroxy-3,4,5-triiodobenzamide is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s radiolabeling potential and increase its molecular weight, making it suitable for specific applications in imaging and diagnostics.
Properties
CAS No. |
89011-03-0 |
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Molecular Formula |
C11H12I3NO2 |
Molecular Weight |
570.93 g/mol |
IUPAC Name |
N-tert-butyl-2-hydroxy-3,4,5-triiodobenzamide |
InChI |
InChI=1S/C11H12I3NO2/c1-11(2,3)15-10(17)5-4-6(12)7(13)8(14)9(5)16/h4,16H,1-3H3,(H,15,17) |
InChI Key |
FFEYFGKLAHPKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1O)I)I)I |
Origin of Product |
United States |
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